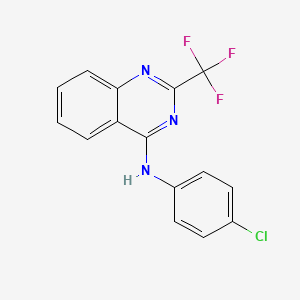
N'~1~,N'~4~-bis(4-fluorobenzylidene)terephthalohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'1,N'4-bis(4-fluorobenzylidene)terephthalohydrazide is a compound derived from terephthalic dihydrazide. Terephthalic dihydrazide itself is obtained from poly(ethylene terephthalate) waste, showcasing the potential for recycling and chemical repurposing.
Synthesis Analysis
The synthesis of terephthalic dihydrazide derivatives involves multistep reaction sequences, starting with terephthalic dihydrazide and incorporating various aromatic acids and aldehydes (Palekar, Damle, & Shukla, 2009).
Molecular Structure Analysis
The molecular structure of derivatives from terephthalic dihydrazide can vary greatly depending on the specific substituents and reaction conditions. X-ray crystallography and other spectroscopic methods like NMR are essential for determining the precise structure.
Chemical Reactions and Properties
Compounds derived from terephthalic dihydrazide, including N'1,N'4-bis(4-fluorobenzylidene)terephthalohydrazide, often exhibit significant antibacterial activity against various bacteria and fungi strains. This property is derived from their unique chemical structure and reactivity (Palekar et al., 2009).
科学的研究の応用
Fluorescence Enhancement and Logic Gates A study by Sharma et al. (2019) focused on a hydrazone-based derivative for its selective and sensitive response toward Al(III) via fluorescence enhancement. This property was exploited for detecting explosive picric acid (PA) through fluorescence quenching, leading to the creation of a molecular logic gate. This reversible behavior showcases the potential of similar compounds in sensing applications and molecular electronics (Sharma et al., 2019).
Catalytic Oxidation of Hydrocarbons Sutradhar et al. (2013) synthesized a binuclear oxovanadium(V) complex from a related terephthalohydrazide derivative, demonstrating its utility as a catalyst for efficient oxidation of saturated hydrocarbons with hydrogen peroxide. This work highlights the potential of such compounds in catalytic applications, particularly in the environmentally friendly oxidation of hydrocarbons (Sutradhar et al., 2013).
Heck Coupling Reaction Catalyst A palladium nanocomposite catalyst based on a terephthalic acid-derived ligand demonstrated efficiency in Mizoroki–Heck coupling reactions. This research, conducted by Kumara et al. (2017), suggests the role of similar compounds in facilitating carbon-carbon bond formation, a pivotal reaction in organic synthesis and pharmaceutical manufacturing (Kumara et al., 2017).
Peroxidative Oxidation under Mild Conditions Another study by Sutradhar et al. (2018) explored the use of bis(2-hydroxybenzylidene)isophthalohydrazide derivatives for the solvent-free microwave-assisted oxidation of alcohols and peroxidative oxidation of alkanes under mild conditions. This research highlights the compound's versatility as a catalyst for oxidation reactions, showcasing potential industrial applications in the synthesis of fine chemicals and pharmaceuticals (Sutradhar et al., 2018).
Antibacterial Activity Palekar et al. (2009) synthesized novel bis-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and bis-4-thiazolidinone derivatives from terephthalic dihydrazide, exhibiting significant antibacterial activity. This study contributes to the understanding of the potential medicinal applications of terephthalohydrazide derivatives, including as frameworks for developing new antibacterial agents (Palekar et al., 2009).
特性
IUPAC Name |
1-N,4-N-bis[(E)-(4-fluorophenyl)methylideneamino]benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2/c23-19-9-1-15(2-10-19)13-25-27-21(29)17-5-7-18(8-6-17)22(30)28-26-14-16-3-11-20(24)12-4-16/h1-14H,(H,27,29)(H,28,30)/b25-13+,26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXHHNFNTODHKR-BKHCZYBLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5569794.png)
![N-ethyl-4-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5569800.png)
![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5569804.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5569810.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5569818.png)
![4,11-diacetyl-4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline](/img/structure/B5569831.png)
![N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5569844.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5569853.png)
![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)

![2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5569893.png)

![(4aR*,7aS*)-1-acetyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569902.png)